molecular formula C16H28N4O+2 B12466355 2,2'-(oxydiethane-2,1-diyl)bis(1,3,5-trimethyl-1H-pyrazol-2-ium)

2,2'-(oxydiethane-2,1-diyl)bis(1,3,5-trimethyl-1H-pyrazol-2-ium)

Cat. No.: B12466355
M. Wt: 292.42 g/mol
InChI Key: AFVJWYIBIYOQEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-(oxydiethane-2,1-diyl)bis(1,3,5-trimethyl-1H-pyrazol-2-ium) is a synthetic organic compound characterized by its unique structure, which includes two pyrazolium rings connected by an oxydiethane bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(oxydiethane-2,1-diyl)bis(1,3,5-trimethyl-1H-pyrazol-2-ium) typically involves the reaction of 1,3,5-trimethyl-1H-pyrazole with oxydiethane-2,1-diyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to facilitate the formation of the pyrazolium salt.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,2’-(oxydiethane-2,1-diyl)bis(1,3,5-trimethyl-1H-pyrazol-2-ium) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazolium rings, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized pyrazolium derivatives.

    Reduction: Formation of reduced pyrazolium derivatives.

    Substitution: Formation of substituted pyrazolium compounds.

Scientific Research Applications

2,2’-(oxydiethane-2,1-diyl)bis(1,3,5-trimethyl-1H-pyrazol-2-ium) has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of 2,2’-(oxydiethane-2,1-diyl)bis(1,3,5-trimethyl-1H-pyrazol-2-ium) involves its interaction with molecular targets such as enzymes or receptors. The pyrazolium rings can interact with active sites of enzymes, inhibiting their activity. Additionally, the compound can disrupt cell membranes, leading to cell lysis. The oxydiethane bridge provides flexibility, allowing the compound to adopt conformations that enhance its binding affinity to targets.

Comparison with Similar Compounds

Similar Compounds

    2,2’-(oxydiethane-2,1-diyl)bis(1,3,5-dimethyl-1H-pyrazol-2-ium): Similar structure but with dimethyl groups instead of trimethyl groups.

    2,2’-(oxydiethane-2,1-diyl)bis(1,3,5-tetramethyl-1H-pyrazol-2-ium): Contains tetramethyl groups, leading to different steric and electronic properties.

Uniqueness

2,2’-(oxydiethane-2,1-diyl)bis(1,3,5-trimethyl-1H-pyrazol-2-ium) is unique due to its specific substitution pattern, which influences its reactivity and binding properties. The trimethyl groups provide a balance between steric hindrance and electronic effects, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H28N4O+2

Molecular Weight

292.42 g/mol

IUPAC Name

1,3,5-trimethyl-2-[2-[2-(2,3,5-trimethylpyrazol-2-ium-1-yl)ethoxy]ethyl]pyrazol-1-ium

InChI

InChI=1S/C16H28N4O/c1-13-11-15(3)19(17(13)5)7-9-21-10-8-20-16(4)12-14(2)18(20)6/h11-12H,7-10H2,1-6H3/q+2

InChI Key

AFVJWYIBIYOQEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=[N+](N1CCOCCN2C(=CC(=[N+]2C)C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.